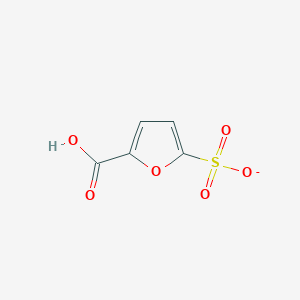

![molecular formula C18H15N B11488848 2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)

2,6-dimethyl-11H-indeno[1,2-b]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

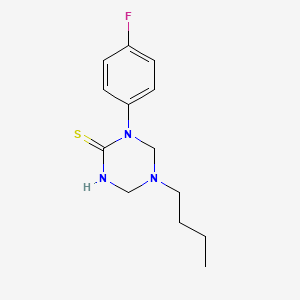

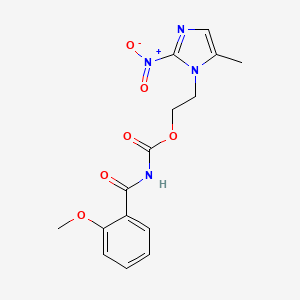

2,6-Dimethyl-11H-indeno[1,2-b]chinolin ist eine heterocyclische Verbindung, die zur Klasse der Indenochinoline gehört. Diese Verbindung zeichnet sich durch ihre kondensierte Ringstruktur aus, die einen Inden-Rest enthält, der mit einem Chinolinring kondensiert ist. Das Vorhandensein von zwei Methylgruppen an den Positionen 2 und 6 des Chinolinrings unterscheidet sie von anderen Indenochinolin-Derivaten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,6-Dimethyl-11H-indeno[1,2-b]chinolin beinhaltet typischerweise mehrkomponentige Reaktionen. Ein gängiges Verfahren beinhaltet die Reaktion von aromatischen Aldehyden, Indan-1,3-dion, Dimedon und Ammoniumacetat in Gegenwart eines heterogenen Katalysators wie CuO, das auf Zeolith-Y getragen ist. Diese Reaktion wird in Ethanol unter Rückflussbedingungen durchgeführt und führt zu hohen Ausbeuten des gewünschten Produkts .

Industrielle Produktionsverfahren

Die Verwendung von recycelbaren Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz und Nachhaltigkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2,6-Dimethyl-11H-indeno[1,2-b]chinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinolin-9,11-dion-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydroderivate ergeben.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Chinolinring einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Chromsäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen beinhalten oft Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinolin-9,11-dion-Derivate, Dihydroderivate und verschiedene substituierte Chinolinverbindungen .

Wissenschaftliche Forschungsanwendungen

Chemie: Sie dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Diese Verbindung hat sich als potentielle fluoreszierende Sonde für die biologische Bildgebung gezeigt.

Medizin: Forschungsergebnisse deuten auf ihr Potenzial als Antitumormittel hin, da sie bestimmte Enzyme und Signalwege, die an der Proliferation von Krebszellen beteiligt sind, hemmen kann.

Wirkmechanismus

Der Wirkmechanismus von 2,6-Dimethyl-11H-indeno[1,2-b]chinolin in biologischen Systemen beinhaltet die Hemmung bestimmter Enzyme und Signalwege. So wurde beispielsweise gezeigt, dass es die c-Jun N-terminale Kinase (JNK) hemmt, die eine Rolle bei der Zellproliferation und Apoptose spielt. Die Fähigkeit der Verbindung, durch Cytochrom-P450-katalysierte Oxidation Stickstoffmonoxid (NO) zu spenden, trägt weiter zu ihren pharmakologischen Wirkungen bei, darunter Antitumor- und neuroprotektive Eigenschaften .

Wirkmechanismus

The mechanism of action of 2,6-dimethyl-11H-indeno[1,2-b]quinoline in biological systems involves the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell proliferation and apoptosis. The compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation further contributes to its pharmacological effects, including anticancer and neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indeno[1,2-b]chinolin: Es fehlen die Methylgruppen an den Positionen 2 und 6.

11H-Indeno[1,2-b]chinoxalin-11-on: Enthält einen Chinoxalinring anstelle eines Chinolinrings.

2,6-Dimethylchinolin: Es fehlt der Inden-Rest.

Einzigartigkeit

2,6-Dimethyl-11H-indeno[1,2-b]chinolin ist aufgrund seines spezifischen Substitutionsschemas und seiner kondensierten Ringstruktur einzigartig, die ihm einzigartige elektronische und sterische Eigenschaften verleihen. Diese Merkmale machen es besonders für Anwendungen in der Materialwissenschaft und der pharmazeutischen Chemie geeignet, wo eine präzise Steuerung molekularer Wechselwirkungen entscheidend ist .

Eigenschaften

Molekularformel |

C18H15N |

|---|---|

Molekulargewicht |

245.3 g/mol |

IUPAC-Name |

2,6-dimethyl-11H-indeno[1,2-b]quinoline |

InChI |

InChI=1S/C18H15N/c1-11-6-7-16-14(8-11)10-15-9-13-5-3-4-12(2)17(13)19-18(15)16/h3-9H,10H2,1-2H3 |

InChI-Schlüssel |

WFXVHBYCSVNSNY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C3=NC4=C(C=CC=C4C=C3C2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488781.png)

![2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol](/img/structure/B11488784.png)

![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488791.png)

![3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488798.png)

![4-tert-butyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11488810.png)

![N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11488813.png)

![1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11488830.png)

![5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11488843.png)